Cas no 1207002-16-1 (1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide)
![1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1207002-16-1x500.png)
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide
-
- インチ: 1S/C23H19F3N4O2/c24-23(25,26)32-18-7-5-17(6-8-18)29-22(31)15-9-11-30(12-10-15)21-16(13-27)14-28-20-4-2-1-3-19(20)21/h1-8,14-15H,9-12H2,(H,29,31)
- InChIKey: FYQHJVOLETVYGO-UHFFFAOYSA-N
- ほほえんだ: N1(C2C3C(N=CC=2C#N)=CC=CC=3)CCC(C(NC2=CC=C(OC(F)(F)F)C=C2)=O)CC1
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-3905-10μmol |
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
1207002-16-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-3905-5μmol |
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
1207002-16-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-3905-1mg |
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
1207002-16-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3398-3905-2mg |
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
1207002-16-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3398-3905-2μmol |
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
1207002-16-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3398-3905-4mg |
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
1207002-16-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3398-3905-3mg |
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
1207002-16-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-3905-10mg |
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
1207002-16-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3398-3905-5mg |
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide |
1207002-16-1 | 5mg |
$69.0 | 2023-09-10 |
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide 関連文献
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
10. Bacteriological
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamideに関する追加情報
Introduction to 1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide (CAS No: 1207002-16-1)
1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by the CAS number 1207002-16-1, represents a fusion of quinoline and piperidine moieties, each contributing distinct pharmacophoric elements that enhance its biological activity. The presence of a cyano group at the 3-position of the quinoline ring and a trifluoromethoxy substituent on the phenyl ring further enriches its chemical profile, making it a promising candidate for drug discovery.
The compound's structure is characterized by a piperidine core linked to a quinoline derivative through an amide bond. This configuration is particularly noteworthy as it combines the favorable properties of both quinoline and piperidine scaffolds. Quinolines are well-known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer effects, while piperidines are frequently employed in the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. The amide linkage not only provides stability to the molecule but also serves as a crucial pharmacophoric element that can interact with biological targets.
In recent years, there has been a surge in interest regarding the development of novel compounds that incorporate fluorine atoms, such as the trifluoromethoxy group in this molecule. Fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, trifluoromethoxy groups are known to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are critical factors in drug design. The incorporation of this group into the phenyl ring of 1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide likely contributes to its enhanced biological activity and makes it a compelling subject for further investigation.
The cyano group at the 3-position of the quinoline ring adds another layer of complexity to the compound's chemical profile. Cyano groups are often involved in hydrogen bonding interactions and can influence the electronic properties of nearby functional groups. In this context, the cyano group may play a role in modulating the compound's interaction with biological targets by affecting its conformational flexibility or by participating in specific binding interactions. The combination of these structural elements suggests that 1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide could exhibit multiple modes of action, making it a versatile tool for therapeutic intervention.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of novel compounds with greater accuracy. These tools have been instrumental in identifying potential hits from large libraries of compounds and in optimizing their structures for improved efficacy and safety. In the case of 1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide, computational studies have suggested that it may interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. These predictions provide a strong rationale for further experimental validation.
The synthesis of 1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. For instance, transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the rapid assembly of complex heterocyclic frameworks. The use of palladium or copper catalysts has enabled researchers to introduce various functional groups into aromatic rings with high selectivity and yield.
In addition to its synthetic significance, 1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide holds promise for therapeutic applications based on preclinical data from related compounds. Quinoline derivatives have been extensively studied for their antimicrobial properties, particularly against resistant strains of bacteria and parasites. Piperidine-based drugs have also shown efficacy in treating neurological disorders, including epilepsy and depression. The combination of these scaffolds suggests that this compound could exhibit broad-spectrum activity against multiple diseases.
The trifluoromethoxy group's influence on metabolic stability is another critical consideration in drug development. Metabolic degradation can significantly reduce a drug's bioavailability and therapeutic effect. By incorporating fluorine atoms into key positions within the molecule, chemists can modulate metabolic pathways and enhance drug persistence in vivo. This strategy has been successfully employed in the development of numerous drugs that exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
The cyano group's role as a hydrogen bond acceptor is also noteworthy from a pharmacological perspective. Hydrogen bonding interactions are crucial for maintaining the three-dimensional structure of proteins and nucleic acids. By incorporating cyano groups into drug candidates, researchers can fine-tune their ability to interact with biological targets at both molecular and atomic levels. This level of precision is essential for achieving high affinity binding and maximizing therapeutic efficacy.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide will play an increasingly important role in drug discovery efforts. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, including oncology, immunology, and neurology. With ongoing advancements in synthetic chemistry and computational biology, it is anticipated that more compounds like this will emerge as lead candidates for clinical development.
1207002-16-1 (1-(3-cyanoquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide) 関連製品
- 848784-12-3(3,4-dimethylpentan-1-amine)
- 1603098-65-2(5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione)
- 2172276-35-4(3-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}-2-methylpiperidine)
- 271-42-1(2H-Indazole)
- 2418720-91-7(N-(1-Cyanocyclopropyl)-3-methyl-4-(1H-pyrazol-1-yl)benzamide)
- 1443983-87-6((3R)-3-(fluoromethyl)pyrrolidine hydrochloride)
- 868146-87-6(N-{4-(5Z)-5-(4-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylphenyl}acetamide)
- 1823850-60-7(2-(Isoquinolin-5-yl)propanenitrile)
- 2680823-94-1(1-[(Prop-2-en-1-yloxy)carbonyl]-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid)
- 1807240-90-9(4-Chloro-5-difluoromethoxy-2-fluorotoluene)




